molecular formula C7H6BrFOZn B14876442 3-Fluoro-5-methoxyphenylZinc bromide

3-Fluoro-5-methoxyphenylZinc bromide

Cat. No.: B14876442
M. Wt: 270.4 g/mol
InChI Key: IEYHWCJFAAZBRL-UHFFFAOYSA-M
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Description

3-Fluoro-5-methoxyphenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both fluoro and methoxy substituents on the phenyl ring imparts distinct electronic properties, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxyphenylZinc bromide typically involves the reaction of 3-Fluoro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-Fluoro-5-methoxyphenyl bromide+Zn3-Fluoro-5-methoxyphenylZinc bromide\text{3-Fluoro-5-methoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-Fluoro-5-methoxyphenyl bromide+Zn→3-Fluoro-5-methoxyphenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-Fluoro-5-methoxyphenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: Applied in the production of fine chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxyphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst. The presence of the fluoro and methoxy groups on the phenyl ring influences the electronic properties of the compound, enhancing its reactivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxyphenylboronic acid
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Comparison

Compared to similar compounds like 3-Fluoro-5-methoxyphenylboronic acid and 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, 3-Fluoro-5-methoxyphenylZinc bromide offers distinct advantages in terms of reactivity and selectivity in cross-coupling reactions. The organozinc compound is generally more nucleophilic, making it a more effective reagent in certain synthetic applications. Additionally, the presence of the zinc atom can provide unique coordination properties that are not observed with boronic acids.

Properties

Molecular Formula

C7H6BrFOZn

Molecular Weight

270.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-methoxybenzene-5-ide

InChI

InChI=1S/C7H6FO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

IEYHWCJFAAZBRL-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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